molecular formula C16H20O4 B14559895 Ethyl 2-methyl-2-[4-(3-oxobut-1-en-1-yl)phenoxy]propanoate CAS No. 62187-22-8

Ethyl 2-methyl-2-[4-(3-oxobut-1-en-1-yl)phenoxy]propanoate

Cat. No.: B14559895
CAS No.: 62187-22-8
M. Wt: 276.33 g/mol
InChI Key: NNHNWIQAOSOBGN-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-2-[4-(3-oxobut-1-en-1-yl)phenoxy]propanoate is a chemical compound known for its unique structure and properties. It is an ester derivative that features a phenoxy group and a conjugated ketone, making it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-methyl-2-[4-(3-oxobut-1-en-1-yl)phenoxy]propanoate typically involves the esterification of 2-methyl-2-[4-(3-oxobut-1-en-1-yl)phenoxy]propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-2-[4-(3-oxobut-1-en-1-yl)phenoxy]propanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Ethyl 2-methyl-2-[4-(3-oxobut-1-en-1-yl)phenoxy]propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-2-[4-(3-oxobut-1-en-1-yl)phenoxy]propanoate involves its interaction with specific molecular targets and pathways. The compound’s phenoxy and ketone groups play a crucial role in its reactivity and interactions with other molecules. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-methyl-2-[4-(3-oxobut-1-en-1-yl)phenoxy]propanoate shares similarities with other ester derivatives and phenoxy compounds.
  • Compounds like Ethyl 4-oxobut-2-enoate and Ethyl 2-methyl-2-[4-(3-oxobut-1-en-1-yl)phenoxy]acetate are structurally related.

Uniqueness

  • The presence of both a phenoxy group and a conjugated ketone in this compound makes it unique compared to other similar compounds.
  • Its specific reactivity and potential applications in various fields highlight its distinctiveness.

Properties

CAS No.

62187-22-8

Molecular Formula

C16H20O4

Molecular Weight

276.33 g/mol

IUPAC Name

ethyl 2-methyl-2-[4-(3-oxobut-1-enyl)phenoxy]propanoate

InChI

InChI=1S/C16H20O4/c1-5-19-15(18)16(3,4)20-14-10-8-13(9-11-14)7-6-12(2)17/h6-11H,5H2,1-4H3

InChI Key

NNHNWIQAOSOBGN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)OC1=CC=C(C=C1)C=CC(=O)C

Origin of Product

United States

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